BenchChemオンラインストアへようこそ!

14-Deoxy-11,12-didehydroandrographolide

Anti-inflammatory drug development Respiratory pharmacology Toxicity screening

14-DDA engages NF-κB p50 via a noncovalent mechanism—unlike andrographolide's covalent Cys62 modification—delivering 14-fold higher oral AUC without measurable cytotoxicity against A549, BEAS-2B, or other human cell lines. This noncytotoxic profile, validated in OVA-asthma models (suppressed eosinophilia, IL-4/IL-5/IL-13, IgE) and anti-osteoclastogenesis assays, makes it the rational choice for chronic respiratory research and PK-driven in vivo studies where cell viability or reversible target engagement is critical.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B8082259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11,12-didehydroandrographolide
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O
InChIInChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3
InChIKeyGVRNTWSGBWPJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Deoxy-11,12-didehydroandrographolide Procurement Guide: Comparative Bioactivity, Safety, and PK Data for Research Selection


14-Deoxy-11,12-didehydroandrographolide (14-DDA, also referred to as deAND, DDAG, or AND2) is a labdane-type diterpenoid lactone and the second most abundant bioactive constituent in Andrographis paniculata, comprising approximately 5-6% of the plant‘s total diterpenoid content [1]. Structurally, it is a direct analog of andrographolide (AGP, ANDRO), distinguished by the absence of a hydroxyl group at C-14 and the presence of a conjugated Δ¹¹⁽¹²⁾ double bond [2]. This compound is available as a natural isolate (≥98% purity) and serves as a versatile scaffold for semi-synthetic derivative development [3].

14-Deoxy-11,12-didehydroandrographolide vs. Andrographolide: Why In-Class Analogs Cannot Be Substituted


Although andrographolide (AGP) and 14-deoxy-11,12-didehydroandrographolide (14-DDA) are co-occurring diterpenoids from the same plant source with overlapping anti-inflammatory and anticancer signaling pathways, their pharmacodynamic and pharmacokinetic profiles are not interchangeable. 14-DDA exhibits a distinct NF-κB p50 inhibitory mechanism involving noncovalent interactions rather than the Michael addition-dependent covalent modification required by AGP [1]. Moreover, 14-DDA demonstrates no measurable cytotoxicity against multiple human cell lines in MTS assays, in stark contrast to AGP‘s documented cytotoxic activity [2]. Critically, 14-DDA’s human systemic exposure (dose-normalized AUC) is approximately 14-fold greater than that of AGP following oral administration, a difference that fundamentally alters dosing and efficacy considerations [3]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

14-Deoxy-11,12-didehydroandrographolide Evidence Guide: Head-to-Head Quantitative Comparisons


Differential Cytotoxicity: 14-DDA Shows No Cytotoxic Activity vs. Andrographolide's Documented Cytotoxicity in Human Lung Epithelial Cells

In direct head-to-head MTS cytotoxicity assays using A549 and BEAS-2B human lung epithelial cells and RBL-2H3 rat basophilic leukemia cells, 14-deoxy-11,12-didehydroandrographolide (compound 1) demonstrated no detectable cytotoxic activity, whereas andrographolide (compound 2) elicited measurable cytotoxicity across all tested cell lines [1].

Anti-inflammatory drug development Respiratory pharmacology Toxicity screening

Divergent NF-κB p50 Inhibitory Mechanism: 14-DDA Engages via Noncovalent Interactions Distinct from Andrographolide's Michael Addition

Mechanistic studies using computer docking, site-directed mutagenesis, and mass spectrometry revealed that 14-deoxy-11,12-didehydroandrographolide (compound 8) inhibits NF-κB p50 DNA-binding activity via a novel noncovalent interaction mechanism, fundamentally distinct from andrographolide (compound 1), which requires Michael addition at the Δ¹²⁽¹³⁾ exocyclic double bond with nucleophilic Cys62 to form a covalent adduct [1].

NF-κB signaling Covalent inhibitor design Mechanism of action studies

Superior Human Systemic Exposure: 14-DDA Achieves 14-Fold Higher Dose-Normalized AUC than Andrographolide

In a multiple-dose pharmacokinetic study of healthy Thai volunteers receiving Andrographis paniculata capsules (containing 32.64 mg andrographolide and 5.40 mg 14-DDA per dose, three times daily for three consecutive days), 14-deoxy-11,12-didehydroandrographolide (compound 2) exhibited a dose-normalized AUC approximately 14 times higher than that of andrographolide (compound 1), despite being administered at a 6-fold lower absolute dose [1].

Pharmacokinetics Oral bioavailability Preclinical dosing

Anti-HIV Activity with Favorable Selectivity: 14-DDA Demonstrates EC₅₀ of 57 μg/mL Without Significant Cytotoxicity

In anti-HIV screening using H9 cell lines, 14-deoxy-11,12-didehydroandrographolide demonstrated antiviral activity with an EC₅₀ value of 57 μg/mL without exhibiting significant cytotoxicity, in contrast to andrographolide, which is reported to possess both antiviral activity and concomitant cytotoxic effects . This favorable selectivity profile is consistent with the compound's broader non-cytotoxic characteristics observed across multiple cell types.

Antiviral screening HIV research Natural product virology

Reduced Cytotoxicity in Anti-Osteoclastogenesis Assays: 14-DDA Shows Greatly Reduced Cytotoxicity vs. Andrographolide

In a comparative evaluation of andrographolide derivatives for anti-osteoclastogenesis activity, 14-deoxy-11,12-didehydroandrographolide (compound 2) exhibited greatly reduced cytotoxicity compared with andrographolide (compound 1) while retaining moderate anti-osteoclastogenesis activity [1].

Osteoporosis research Bone metabolism Cytotoxicity profiling

Preferential Cytotoxicity Against Pancreatic Cancer Cells: 14-DDA PC₅₀ Values of 10.0 μM and 9.27 μM Under Nutrient-Deprived Conditions

Among 21 known compounds isolated from Andrographis Herba, 14-deoxy-11,12-didehydroandrographolide displayed the most potent preferential cytotoxicity against PANC-1 and PSN-1 human pancreatic cancer cells under nutrient-deprived medium (NDM) conditions, with PC₅₀ values of 10.0 μM and 9.27 μM, respectively [1]. This antiausterity activity represents a distinct functional property not prominently documented for andrographolide in the same assay system.

Pancreatic cancer Antiausterity screening Cancer metabolism

14-Deoxy-11,12-didehydroandrographolide: Evidence-Backed Research and Procurement Scenarios


Respiratory Inflammation and Asthma Model Studies Requiring Low-Cytotoxicity NF-κB Inhibitors

14-Deoxy-11,12-didehydroandrographolide is ideally suited for preclinical asthma and airway inflammation research where NF-κB pathway inhibition is desired but andrographolide's cytotoxicity would introduce confounding variables. Direct evidence demonstrates that 14-DDA retains full anti-inflammatory activity in ovalbumin-induced mouse asthma models—including attenuation of airway eosinophilia, suppression of IL-4/IL-5/IL-13 cytokine levels, and reduction of serum OVA-specific IgE—while exhibiting no cytotoxic activity against A549 and BEAS-2B human lung epithelial cells [1]. This non-cytotoxic profile has been independently validated in anti-osteoclastogenesis assays, confirming cross-tissue safety [2]. Researchers investigating chronic respiratory conditions should prioritize 14-DDA over andrographolide when long-term in vivo dosing is planned or when cellular viability in co-culture systems is critical.

NF-κB p50 Mechanism-of-Action Studies Requiring Noncovalent Probe Compounds

For investigators studying NF-κB p50 DNA-binding inhibition, 14-deoxy-11,12-didehydroandrographolide offers a mechanistically distinct tool compound relative to andrographolide. Whereas andrographolide inhibits p50 through irreversible covalent Michael addition at Cys62, 14-DDA engages via a noncovalent interaction mechanism [1]. This divergence enables comparative mechanistic studies that cannot be conducted with andrographolide alone. Additionally, the noncovalent nature of 14-DDA's interaction may offer advantages in reversible target engagement and reduced off-target reactivity, making it a preferred scaffold for developing reversible NF-κB inhibitors. Researchers should procure 14-DDA specifically for SAR programs aimed at optimizing noncovalent NF-κB modulation or for investigations into the redox dependence of p50 inhibition.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Favorable Human Oral Exposure

14-Deoxy-11,12-didehydroandrographolide is the superior choice among Andrographis diterpenoids for in vivo pharmacological studies requiring robust and predictable systemic exposure. Human pharmacokinetic data demonstrate that 14-DDA achieves a dose-normalized AUC approximately 14 times higher than andrographolide, translating to superior plasma concentrations at equivalent or lower administered doses [1]. Complementary rat pharmacokinetic studies establish an oral bioavailability of 3.42%, with Cmax of 2.65 ± 0.68 μg/mL and t₁/₂ of 3.56 ± 1.05 h following a single 50 mg/kg oral dose [2]. This well-characterized PK profile makes 14-DDA the rational procurement choice for efficacy studies where compound consumption, dosing frequency, and plasma level predictability directly impact experimental design and budget allocation.

Antiviral Screening and Selectivity Profiling in HIV Research Programs

14-Deoxy-11,12-didehydroandrographolide is a valuable candidate for antiviral screening programs targeting HIV, particularly where therapeutic selectivity is a key endpoint. The compound demonstrates anti-HIV activity with an EC₅₀ of 57 μg/mL in H9 cell line assays without significant cytotoxicity, and additionally exhibits viricidal activity against herpes simplex virus 1 (HSV-1) [1]. This selectivity profile—antiviral efficacy in the absence of detectable cytotoxicity—aligns with the compound's broader non-cytotoxic characteristics documented across multiple human cell types [2]. Procurement for antiviral programs is warranted when the goal is to identify natural product-derived scaffolds with favorable therapeutic indices or when comparing the selectivity landscape of diterpenoid lactones against viral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Deoxy-11,12-didehydroandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.